molecular formula C8H6BrFN2 B6293022 4-Bromo-6-fluoro-7-methyl-1H-indazole CAS No. 2404734-50-3

4-Bromo-6-fluoro-7-methyl-1H-indazole

Cat. No.: B6293022
CAS No.: 2404734-50-3
M. Wt: 229.05 g/mol
InChI Key: XDNLUVZAWFWMST-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, fluorine, and methyl substituents at the 4, 6, and 7 positions, respectively. The molecular formula of this compound is C8H6BrFN2, and it has a molecular weight of 229.05 g/mol .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-6-fluoro-7-methyl-1H-indazole is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

It is known to inhibit the activity of pi3k, thereby disrupting the pi3k/akt signaling pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, which is particularly beneficial in the treatment of cancers.

Biochemical Pathways

The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of Akt, a key player in promoting cell survival and growth. This results in the inhibition of these processes, leading to decreased tumor growth and proliferation.

Result of Action

The inhibition of the PI3K/Akt pathway by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-7-methyl-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, reducing agents, and various catalysts such as Cu(OAc)2 and AgNO3. Reaction conditions typically involve controlled temperatures, specific solvents like DMSO, and atmospheric or oxygen-rich environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-fluoro-7-methyl-1H-indazole is unique due to the specific combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties. This unique substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-6-fluoro-7-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNLUVZAWFWMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1F)Br)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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